Garcinone C

描述

This compound has been reported in Garcinia xipshuanbannaensis, Hypericum perforatum, and Garcinia mangostana with data available.

an acetylcholinesterase inhibitor; isolated from Garcinia mangostana; structure in first source

Structure

3D Structure

属性

IUPAC Name |

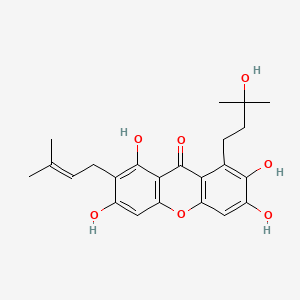

1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCLVMUASBDDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657670 |

Source

|

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76996-27-5 |

Source

|

| Record name | Garcinone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C |

Source

|

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Garcinone C: A Technical Guide to its Natural Sources and Isolation for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Garcinone C, a prenylated xanthone with significant therapeutic potential. Addressed to researchers, scientists, and professionals in drug development, this document details its primary natural sources, outlines methodologies for its extraction and purification, and presents its known interactions with cellular signaling pathways.

Introduction to this compound

This compound is a naturally occurring xanthone derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2][3]. It has also been isolated from other species of the Garcinia genus, including Garcinia oblongifolia and Garcinia xipshuanbannaensis. This compound has garnered considerable interest within the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Structurally, this compound possesses a tetracyclic xanthone core with isoprenyl and other functional group substitutions, contributing to its bioactivity.

Natural Sources and Quantitative Data

The primary and most commercially viable source of this compound is the pericarp, or rind, of the mangosteen fruit. The concentration of this compound in the crude extract can vary depending on the extraction method and solvent used.

| Parameter | Value | Source Material | Extraction Solvent | Reference |

| This compound Yield | 513.06 µg/g | Garcinia mangostana peel | Methanol | [4] |

| Isolated this compound | 12.6 mg | From 320 mg of a subfraction (GME3B) of the initial extract | Methanol, followed by partitioning and chromatography | [5] |

| Crude Extract Yield | 188 g | 1 kg of dried, milled Garcinia mangostana pericarp | 95% Ethanol | [1] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process, including extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies.

Extraction

Objective: To extract a crude mixture of xanthones, including this compound, from the dried pericarp of Garcinia mangostana.

Protocol:

-

Preparation of Plant Material: Air-dry the fresh pericarp of Garcinia mangostana until brittle, then pulverize into a fine powder using a grinder.

-

Maceration:

-

Soak 1 kg of the dried pericarp powder in 5 L of 95% ethanol at room temperature.

-

Allow the mixture to stand for 72 hours with occasional agitation.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[1].

-

Alternatively, Soxhlet extraction or ultrasonic-assisted extraction can be employed for improved efficiency.

Solvent Partitioning

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

Protocol:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

-

n-hexane (to remove non-polar compounds)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

-

This compound, being moderately polar, is typically found in the dichloromethane and ethyl acetate fractions[2][5]. Concentrate these fractions separately for further purification.

Chromatographic Purification

Objective: To isolate pure this compound from the enriched fractions.

Protocol:

-

Silica Gel Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel (200-300 mesh) slurried in a non-polar solvent (e.g., petroleum ether or n-hexane).

-

Adsorb the dried ethyl acetate or dichloromethane fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol to 30:1, 20:1, 10:1 v/v)[1].

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography (Fine Purification):

-

Combine the fractions rich in this compound and concentrate them.

-

Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol to remove smaller molecules and further purify this compound[5].

-

-

Reversed-Phase Chromatography (Optional Final Polishing):

-

For obtaining highly pure this compound, a final purification step using reversed-phase (C18) column chromatography with a methanol/water or acetonitrile/water gradient can be employed.

-

The general workflow for the isolation and purification of this compound is depicted in the following diagram:

Signaling Pathway Interactions

This compound has been shown to modulate key cellular signaling pathways implicated in cancer progression. Understanding these interactions is crucial for its development as a therapeutic agent.

Inhibition of the Hedgehog Signaling Pathway

This compound has been demonstrated to suppress colon tumorigenesis by targeting the Hedgehog (Hh) signaling pathway. It acts by inhibiting the expression of Gli1, a key transcription factor in this pathway, in a Smoothened (Smo)-independent manner. This leads to the downregulation of downstream target genes involved in cell proliferation and survival.[6]

Modulation of the ATR/Stat3/4E-BP1 Pathway

In nasopharyngeal carcinoma cells, this compound has been shown to exert its antitumor activity by modulating the ATR/Stat3/4E-BP1 signaling axis. It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), while inhibiting the expression of Signal transducer and activator of transcription 3 (Stat3) and various cell cycle-related proteins.[7]

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its primary source, detailed protocols for its isolation, and insights into its mechanisms of action at the cellular level. The presented methodologies and data are intended to facilitate further research into the therapeutic applications of this potent xanthone.

References

- 1. mdpi.com [mdpi.com]

- 2. doc-developpement-durable.org [doc-developpement-durable.org]

- 3. Cytotoxic Metabolites from Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses colon tumorigenesis through the Gli1-dependent hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Garcinone C: A Technical Guide on Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Garcinone C, a natural xanthone derivative with significant potential in oncological research. It details the compound's chemical and physical properties, spectral data, and known biological activities, with a focus on its mechanism of action in cancer cells. Detailed experimental methodologies for key assays are also provided to facilitate further research.

Chemical Identity and Physicochemical Properties

This compound is a prenylated xanthone, a class of organic compounds characterized by a tricyclic xanthen-9-one core. It has been isolated from various natural sources, most notably the pericarp of the mangosteen fruit (Garcinia mangostana L.) and from Garcinia oblongifolia.[1][2]

Table 1: Chemical Identifiers and Structure of this compound

| Identifier | Value |

| IUPAC Name | 1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one[1][3] |

| CAS Number | 76996-27-5[3][4] |

| Molecular Formula | C₂₃H₂₆O₇[3][4] |

| Canonical SMILES | CC(C)=CCC1=C(O)C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O[1] |

| 2D Structure |

|

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 414.45 g/mol | [3][5] |

| Appearance | Yellow powder | [5] |

| Melting Point | 216-218 °C | [3][5] |

| Boiling Point | 689.0 ± 55.0 °C (Predicted) | [5][6] |

| Density | 1.367 g/cm³ (Predicted) | [5][6] |

| pKa | 7.13 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in DMSO, hot methanol. Insoluble in petroleum ether, chloroform. | [5] |

| LogP | 3.40 (Predicted) | [6] |

Spectral Properties

The structural elucidation of this compound is based on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound and Related Xanthones

| Technique | Data | Reference |

| UV-Vis (in MeOH) | λmax at 237, 269, 322, 386 nm (characteristic of oxygenated xanthones) | [7] |

| Infrared (IR) (KBr) | νmax at 3439 (O-H), 2942 (C-H aliphatic), 1648 (chelated C=O), 1585 (C=C aromatic), 1458 (C-O) cm⁻¹ | [7] |

| Mass Spectrometry (MS) | HRESIMS m/z: 415.1743 [M+H]⁺. Key fragments at 341.1014, 397.1641, 285.0389. | [3] |

| ¹H NMR | Characteristic signals for xanthones include a chelated hydroxyl proton (> δ 13 ppm) and aromatic protons. Prenyl and geranyl groups show distinct aliphatic and olefinic proton signals. | [8][9] |

| ¹³C NMR | Characteristic signals include a carbonyl carbon (C-9) around δ 182 ppm, and multiple oxygenated aromatic carbons between δ 90-165 ppm. | [8][10] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against several human cancer cell lines, with particularly detailed studies in nasopharyngeal carcinoma (NPC).[1][11] It is also reported to be a potent inhibitor of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease research.[1]

Antitumor Activity in Nasopharyngeal Carcinoma

In NPC cell lines (CNE1, CNE2, HK1, HONE1), this compound inhibits cell viability in a time- and dose-dependent manner.[6][11] Its primary mechanisms of action include:

-

Cell Cycle Arrest: this compound arrests the cell cycle at the S phase.[11]

-

Modulation of the ATR/Stat3 Signaling Pathway: It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][11]

-

Inhibition of Key Cell Cycle Proteins: It efficiently inhibits the expression of Cyclin B1, Cyclin D1, Cyclin E2, cdc2, and Cyclin-dependent kinase 7 (CDK7).[6][11]

-

Inhibition of Stat3: It inhibits the expression of Signal transducer and activator of transcription 3 (Stat3).[6][11]

-

Induction of Necrosis: At higher concentrations (e.g., 10 µM), this compound induces necrotic morphological changes, including cell swelling, endoplasmic reticulum degranulation and dilatation, and mitochondrial swelling.[11]

The modulation of these key signaling proteins disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the S phase and ultimately inhibiting tumor cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key biological assays used to characterize its activity.

Isolation and Purification of this compound from Garcinia mangostana

This protocol is a synthesized methodology based on common practices for isolating xanthones from mangosteen pericarp.[1][6][7]

Workflow Diagram

Methodology:

-

Preparation: Air-dry the pericarps of G. mangostana fruit until brittle, then pulverize into a fine powder.

-

Extraction:

-

Concentration: Concentrate the resulting solvent extract under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

Fractionation (Optional but Recommended):

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate).

-

Collect the ethyl acetate fraction, which is typically rich in xanthones, and evaporate the solvent.[7]

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a solvent gradient, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 95:5 to 0:100).[7]

-

-

Fraction Monitoring: Collect fractions (e.g., 20-50 mL each) and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).

-

Purification:

-

Pool the fractions containing the compound of interest (identified by comparison with a standard, if available).

-

Perform further purification on the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent, or a reverse-phase (RP-18) column, to isolate pure this compound.[7]

-

-

Characterization: Confirm the identity and purity of the isolated compound using NMR, MS, and HPLC.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is based on standard MTT assay methodologies for determining the effect of a compound on cell proliferation.[11][12][13][14]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., CNE1) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Plot the % viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution following treatment with this compound.[9][15]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each treatment, and centrifuge at 300 x g for 5 minutes.

-

Fixation:

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of ~1 x 10⁶ cells/mL.

-

Fix the cells overnight or for at least 2 hours at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm.

-

Collect at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for assessing changes in the expression levels of proteins in the ATR/Stat3/4E-BP1 pathway.

Methodology:

-

Protein Extraction:

-

Treat cells with this compound as described for other assays.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-ATR, anti-phospho-Stat3, anti-Stat3, anti-4E-BP1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

-

Secondary Antibody and Detection:

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein to its respective loading control to determine relative changes in expression.

References

- 1. phytojournal.com [phytojournal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doc-developpement-durable.org [doc-developpement-durable.org]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Molecular Siege: Garcinone C's Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Garcinone C, a natural xanthone derived from the pericarps of Garcinia mangostana, has emerged as a promising candidate in oncological research. Its multifaceted anti-cancer properties, demonstrated across a range of cancer cell lines, stem from its ability to modulate critical signaling pathways, induce programmed cell death, and halt the cellular machinery responsible for tumor progression and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular targets and effects.

Cytotoxicity and Pro-Apoptotic Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis. This programmed cell death is a crucial mechanism for eliminating malignant cells and is a hallmark of effective chemotherapeutic agents.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This compound has demonstrated varying IC50 values across different cancer cell types, indicating a degree of selectivity in its cytotoxic action.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| A549 | Non-small cell lung cancer | 10.3 | 24 | |

| H1299 | Non-small cell lung cancer | Not specified | 24 | |

| H460 | Non-small cell lung cancer | Not specified | 24 | |

| MDA-MB-231 | Triple-negative breast cancer | 5.8 | 48 | |

| MCF-7 | Estrogen receptor-positive breast cancer | >40 | 48 | |

| SKBR3 | HER2-positive breast cancer | >40 | 48 | |

| U87 | Glioblastoma | 12.5 | 24 | |

| U251 | Glioblastoma | 15.2 | 24 |

Induction of Apoptosis

This compound promotes apoptosis through the intrinsic mitochondrial pathway, which is characterized by the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Inhibition of Metastasis and Invasion

Metastasis is a major cause of cancer-related mortality. This compound has been shown to suppress the metastatic potential of cancer cells by inhibiting key processes such as migration and invasion.

Downregulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion. This compound treatment has been shown to decrease the expression and activity of MMP-2 and MMP-9, two key MMPs involved in metastasis.

Modulation of the PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are frequently hyperactivated in cancer and play crucial roles in cell proliferation, survival, and metastasis. This compound has been found to inhibit the phosphorylation of key components of these pathways, including Akt, ERK1/2, p38, and JNK. By downregulating these pathways, this compound can suppress the expression of MMPs and other pro-metastatic factors.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. While the precise phase of arrest can be cell-type dependent, studies have indicated its ability to cause arrest at the G1 or G2/M phase. This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound and calculate its IC50 value.

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

Methodology:

-

Treat cells with this compound at the desired concentration and time point.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Treat cells with this compound as described previously.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential anti-cancer therapeutic. Its ability to simultaneously induce apoptosis, inhibit key survival and metastatic signaling pathways (PI3K/Akt and MAPK), and arrest the cell cycle underscores its pleiotropic mechanism of action. Future research should focus on in vivo studies to validate these findings in animal models, explore potential synergistic effects with existing chemotherapeutic agents, and investigate its pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical applications. The detailed understanding of its molecular targets and mechanisms of action provided in this guide serves as a foundational resource for scientists and researchers dedicated to advancing novel cancer therapies.

Garcinia mangostana: A Premier Source of Garcinone C for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinia mangostana L., commonly known as mangosteen, is a tropical fruit celebrated not only for its exquisite flavor but also for its rich phytochemical profile. The pericarp, or rind, of the fruit is a particularly abundant source of xanthones, a class of polyphenolic compounds with a wide array of pharmacological activities. Among these, Garcinone C has emerged as a compound of significant interest due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural occurrence, detailed protocols for its isolation and characterization from Garcinia mangostana, and a review of its biological activities and mechanisms of action, with a focus on its anticancer potential. All quantitative data is summarized in structured tables, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a prenylated xanthone derivative found in several plant species, most notably in the pericarp of Garcinia mangostana[1]. Xanthones from mangosteen, including this compound, have been investigated for a multitude of bioactivities, such as antioxidant, anti-inflammatory, and antimicrobial properties[2]. However, it is the anticancer activity of this compound that has garnered the most attention from the scientific community. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a promising lead compound for the development of novel oncology therapeutics[3]. This document serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge required to harness this compound from its natural source.

Chemical and Physical Properties of this compound

This compound possesses a characteristic xanthone scaffold, which consists of a tricyclic system with a central pyran ring fused to two benzene rings. Its structure is further distinguished by the presence of hydroxyl and isoprenoid groups, which contribute to its biological activity. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | [4] |

| Molecular Formula | C₂₃H₂₆O₇ | [4] |

| Molecular Weight | 414.45 g/mol | [4] |

| Appearance | Yellow Powder | [4] |

| Melting Point | 216-218 °C | [4] |

| CAS Number | 76996-27-5 |

Isolation and Purification from Garcinia mangostana

The pericarp of the mangosteen fruit is the primary source material for the extraction of this compound. The general workflow involves extraction with an organic solvent followed by chromatographic purification.

Experimental Protocol: Extraction and Isolation

This protocol outlines a standard laboratory procedure for the isolation and purification of this compound.

1. Preparation of Plant Material:

- Obtain fresh, mature Garcinia mangostana fruits.

- Separate the pericarps (rinds) from the edible pulp.

- Wash the pericarps thoroughly to remove any surface contaminants.

- Dry the pericarps in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50 °C) until brittle.

- Grind the dried pericarps into a fine powder using a mechanical mill.

2. Solvent Extraction:

- Method A: Maceration

- Soak the dried pericarp powder (e.g., 1 kg) in a suitable solvent such as methanol or 95% ethanol (e.g., 3 x 5 L) at room temperature[5].

- Allow the mixture to stand for 3 days, with occasional agitation.

- Filter the mixture to separate the extract from the solid plant material.

- Repeat the extraction process two more times with fresh solvent to ensure maximum yield.

- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract[5].

- Method B: Soxhlet Extraction

- Place the dried pericarp powder (e.g., 30g) into a thimble in a Soxhlet apparatus.

- Extract with a solvent such as 95% ethanol or ethyl acetate (e.g., 300 mL) for 8-10 hours at a temperature range of 60-75 °C[3].

- After extraction, evaporate the solvent to yield the crude extract[3].

3. Fractionation and Purification:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate, to separate compounds based on their polarity[5]. This compound is typically found in the more polar fractions like ethyl acetate.

- Subject the ethyl acetate fraction to column chromatography on silica gel[6].

- Elute the column with a gradient solvent system, such as n-hexane/ethyl acetate or chloroform/methanol, starting with a non-polar mixture and gradually increasing the polarity[3][7].

- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

- Combine the fractions rich in this compound and subject them to further purification steps, such as preparative HPLC or recrystallization, to obtain the pure compound.

Experimental Workflow Diagram

Structural Characterization

The identity and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.

| Technique | Description | Key Observations for this compound | Reference(s) |

| ¹H NMR | Provides information on the proton environment in the molecule. | Shows characteristic signals for aromatic protons on the xanthone core, as well as signals for the two prenyl side chains (a 3-methylbut-2-enyl group and a 3-hydroxy-3-methylbutyl group). Key signals include two aromatic singlets around δH 6.24 and 6.67. | [4] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Reveals the presence of 23 carbon atoms, including a characteristic carbonyl carbon (C-9) signal for the xanthone structure. | [4] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | ESI-MS typically shows a pseudo-molecular ion peak [M+H]⁺ at m/z 415.9, confirming the molecular formula C₂₃H₂₆O₇. | [4] |

| UV Spectroscopy | Provides information about the electronic transitions within the molecule. | Exhibits absorption maxima characteristic of an oxygenated xanthone structure. | [6] |

Note: Specific chemical shift values (δ) can vary slightly depending on the solvent used for NMR analysis.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant biological activity, particularly in the context of cancer. It exerts its antitumor effects by modulating key cellular signaling pathways involved in cell proliferation, cell cycle regulation, and apoptosis.

Anticancer Activity

This compound has shown cytotoxicity against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| CNE1 | Nasopharyngeal Carcinoma | 0.68 | [8] |

| CNE2 | Nasopharyngeal Carcinoma | 13.24 | [8] |

| HK1 | Nasopharyngeal Carcinoma | 9.71 | [8] |

| HONE1 | Nasopharyngeal Carcinoma | 8.99 | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of the ATR/Stat3/4E-BP1 Signaling Pathway

In nasopharyngeal carcinoma (NPC) cells, this compound has been shown to modulate the ATR/Stat3/4E-BP1 pathway. It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR), a key sensor of DNA damage, and 4E-BP1, a translational repressor that inhibits protein synthesis. Concurrently, it inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (Stat3), a transcription factor that promotes the expression of genes involved in cell survival and proliferation. This dual action leads to cell cycle arrest, primarily in the S phase, and ultimately inhibits cancer cell growth[1][9].

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. The terminal effector of this pathway is the transcription factor Glioma-associated oncogene homolog 1 (Gli1), which drives the expression of genes promoting cell proliferation and survival. This compound has been found to suppress colon tumorigenesis by inhibiting the Hedgehog pathway in a Gli1-dependent manner[1]. By downregulating this pathway, this compound can effectively halt the progression of certain cancers.

Conclusion and Future Directions

This compound, a xanthone readily available from the pericarp of Garcinia mangostana, represents a highly promising natural product for anticancer drug development. Its ability to modulate multiple critical signaling pathways, such as ATR/Stat3 and Hedgehog/Gli1, underscores its potential as a multi-targeted therapeutic agent. The detailed protocols for isolation and characterization provided herein offer a practical guide for researchers to obtain and study this compound.

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro studies are promising, comprehensive in vivo studies in relevant animal models are necessary to validate its anticancer effects and establish a pharmacokinetic and safety profile.

-

Mechanism of Action: Further elucidation of the precise molecular targets and downstream effects of this compound will aid in identifying patient populations most likely to respond to treatment.

-

Medicinal Chemistry: The this compound scaffold can serve as a template for the synthesis of novel derivatives with improved potency, selectivity, and drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective cancer treatment strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Non-canonical role for the ataxia-telangiectasia-Rad3 pathway in STAT3 activation in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Xanthone Compounds from Mangosteen Pericarp: A Technical Guide for Researchers

An in-depth exploration of the extraction, quantification, and biological activities of xanthones derived from the pericarp of Garcinia mangostana L., tailored for researchers, scientists, and drug development professionals.

The pericarp of the mangosteen fruit (Garcinia mangostana L.), often discarded as agricultural waste, is a rich reservoir of a unique class of polyphenolic compounds known as xanthones.[1][2][3] These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][4][5] This technical guide provides a comprehensive overview of xanthones from mangosteen pericarp, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with their biological effects.

Major Xanthone Compounds in Mangosteen Pericarp

The mangosteen pericarp contains over 40 different xanthones, with α-mangostin and γ-mangostin being the most abundant.[1] α-mangostin constitutes approximately 69.02% of the total xanthone content, followed by γ-mangostin at about 17.86%.[1] Other notable xanthones present in smaller quantities include gartanin, 8-deoxygartanin, and garcinone E.[1] These compounds are the primary contributors to the diverse biological activities attributed to mangosteen pericarp extracts.[1][2]

Quantitative Analysis of Xanthone Content and Extraction Yields

The yield of xanthones from mangosteen pericarp is highly dependent on the extraction methodology employed. Various techniques, from conventional solvent extraction to more advanced methods, have been optimized to maximize the recovery of these bioactive compounds.

Table 1: Comparison of Xanthone Yields from Various Extraction Methods

| Extraction Method | Solvent | Key Parameters | Xanthone Yield | Reference |

| Soxhlet Extraction | Ethanol | Temperature: 65°C (drying) | 31.26 mg/g dried pericarp | [1] |

| Microwave-Assisted Extraction (MAE) | 72.40% (v/v) Ethyl Acetate | Power: 189.20 W, Time: 3.16 min | 120.68 mg/g dried pericarp (α-mangostin) | [1] |

| Subcritical Water Extraction | Water | Temperature: 180°C, Pressure: 3 MPa, Time: 150 min | 34 mg/g sample | [1] |

| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | Temperature: 33°C, Amplitude: 75%, Time: 0.5 h | 0.1760 mg/g dry mangosteen | [3][6] |

| Maceration | 95% Ethanol | 7 days | 1.19 mg/g | [7] |

| Accelerated Solvent Extraction (ASE) | 95% Ethanol | Not specified | >96% recovery in 30 min | [8] |

Biological Activities and Potency of Mangosteen Xanthones

Xanthones exhibit a wide array of biological activities, which have been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these compounds.

Antioxidant Activity

The antioxidant properties of mangosteen xanthones are attributed to their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Mangosteen Pericarp Extracts and Isolated Xanthones

| Compound/Extract | Assay | IC50 Value | Reference |

| α-mangostin | Singlet oxygen scavenging | 4.6 µM | [9] |

| α-mangostin | Superoxide anion (O2•-) scavenging | 24.8 µM | [9] |

| α-mangostin | Peroxynitrite (ONOO-) scavenging | 23.3 µM | [9] |

| γ-mangostin | Hydroxyl radical (HO•) scavenging | 0.20 µg/mL | [9] |

| Ethanolic Extract | DPPH scavenging | 9.40 µg/mL | [10] |

| Ethanolic Extract (70%) | DPPH scavenging | 6.56 ± 0.31 µg/mL | [11] |

| Ethanolic Extract (96%) | DPPH scavenging | 7.48 ± 0.19 µg/mL | [11] |

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of mangosteen xanthones against various cancer cell lines.

Table 3: Anticancer Activity of Isolated Xanthones from Mangosteen Pericarp

| Xanthone | Cancer Cell Line | IC50 Value | Reference |

| α-mangostin | Mouse Mammary Organ Culture (DMBA-induced lesions) | 1.0 µg/mL (2.44 µM) | [12] |

| 7-O-demethyl mangostanin | CNE-1 (Nasopharyngeal carcinoma) | 3.35 µM | [13] |

| 7-O-demethyl mangostanin | CNE-2 (Nasopharyngeal carcinoma) | 4.01 µM | [13] |

| 7-O-demethyl mangostanin | A549 (Lung cancer) | 4.84 µM | [13] |

| 7-O-demethyl mangostanin | H460 (Lung cancer) | 7.84 µM | [13] |

| 7-O-demethyl mangostanin | PC-3 (Prostate cancer) | 6.21 µM | [13] |

| 7-O-demethyl mangostanin | SGC-7901 (Gastric cancer) | 8.09 µM | [13] |

| 7-O-demethyl mangostanin | U87 (Glioblastoma) | 6.39 µM | [13] |

| γ-mangostin | HT-29 (Colon cancer) | 68 µM | [14] |

| γ-mangostin | Various Colon Cancer Cell Lines (HCT116, SW480, etc.) | 10-15 µM | [14] |

Anti-inflammatory Activity

The anti-inflammatory effects of mangosteen xanthones are well-documented, with α- and γ-mangostin showing significant inhibition of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of Mangosteen Pericarp Extracts and Isolated Xanthones

| Compound/Extract | Cell Line | Target | IC50 Value | Reference |

| Ethanolic Extract | RAW 264.7 | NO Production | 1 µg/mL | [15] |

| α-mangostin | RAW 264.7 | NO Production | 3.1 µM | [15] |

| γ-mangostin | RAW 264.7 | NO Production | 6.0 µM | [15] |

Experimental Protocols

General Workflow for Xanthone Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of xanthone compounds from mangosteen pericarp.

Caption: General experimental workflow for xanthone extraction and analysis.

Detailed Protocol for Maceration Extraction

This protocol is based on methodologies described in the literature for the solvent extraction of xanthones.[6][12]

-

Sample Preparation: Fresh mangosteen pericarps are washed, dried (e.g., in a hot air oven at 60°C for 7 hours), and milled into a fine powder.[6]

-

Extraction:

-

Weigh 1 kg of the dried, milled pericarp powder.

-

Place the powder in a large container and add 5 liters of methanol (or another suitable solvent like 95% ethanol).

-

Allow the mixture to macerate at room temperature for 3 days with occasional stirring.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the solvent extract from the solid pericarp residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Solvent Partitioning (Optional but Recommended for Purification):

-

Suspend the crude extract (e.g., 324.3 g) in 700 mL of water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate, and n-butanol (3 x 500 mL each).[12] The majority of xanthones are typically found in the dichloromethane-soluble fraction.

-

-

Isolation of Individual Xanthones:

-

Subject the desired fraction (e.g., the CH2Cl2 extract) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., petroleum ether, dichloromethane, and dichloromethane:methanol mixtures) to separate the individual xanthone compounds.[13]

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the same compound.

-

Further purify the combined fractions if necessary using techniques like preparative HPLC to obtain pure xanthones.

-

Signaling Pathways Modulated by Mangosteen Xanthones

The anti-inflammatory and anticancer properties of mangosteen xanthones, particularly α-mangostin, are mediated through the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

α-mangostin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18]

Caption: α-Mangostin's inhibition of the NF-κB inflammatory pathway.

Modulation of the MAPK Signaling Pathway

In addition to the NF-κB pathway, α-mangostin can also suppress inflammation and cancer cell proliferation by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16][17][18]

Caption: α-Mangostin's modulation of the MAPK signaling pathway.

Conclusion

The xanthone compounds isolated from mangosteen pericarp represent a promising source of novel therapeutic agents. Their potent antioxidant, anti-inflammatory, and anticancer activities, coupled with well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. This guide provides a foundational repository of quantitative data and standardized protocols to support ongoing research and development efforts in this field. The continued exploration of these natural compounds holds significant potential for the development of new pharmaceuticals and nutraceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities and bioavailability of mangosteen xanthones: a critical review of the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recovery and partial isolation of ⍺-mangostin from mangosteen pericarpsvia sequential extraction and precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. In vitro antioxidant properties of mangosteen peel extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repository.unar.ac.id [repository.unar.ac.id]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of Garcinone C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone C, a xanthone derivative isolated from the pericarp of Garcinia mangostana (mangosteen), has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by experimental data on related xanthones. Detailed experimental protocols for key in vitro assays are provided to facilitate further research in this area. The primary anti-inflammatory mechanism of this compound appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While specific quantitative data on the inhibitory effects of this compound on inflammatory mediators is limited in publicly available literature, this guide presents relevant data from closely related xanthones to provide a comparative context for its potential efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB signaling pathway is a key target for the development of novel anti-inflammatory therapeutics.

This compound is a member of the xanthone family of compounds found in the mangosteen fruit, which has a long history of use in traditional medicine for its anti-inflammatory properties. This guide delves into the scientific evidence supporting the anti-inflammatory potential of this compound, with a focus on its molecular mechanisms.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Preclinical studies indicate that this compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory process, and its inhibition can significantly reduce the production of various pro-inflammatory mediators.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Research has shown that this compound can effectively inhibit the nuclear translocation of the p65 subunit of NF-κB in RAW264.7 macrophage cells.[3] Furthermore, it has been observed to decrease the phosphorylation and degradation of IκBα.[3] By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

While direct quantitative data for this compound's inhibitory concentration (IC50) on various inflammatory mediators is not extensively available in the current literature, studies on structurally similar xanthones from Garcinia mangostana provide valuable insights into its potential potency. The following tables summarize the IC50 values for the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) by other prominent xanthones.

Table 1: Inhibitory Effects of Xanthones on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

| Compound | IC50 (µM) | Reference |

| α-Mangostin | 12.4 | [4] |

| γ-Mangostin | 10.1 | [4] |

Table 2: Inhibitory Effects of Xanthones on Prostaglandin E2 (PGE2) Production

| Compound | Cell Line | IC50 (µM) | Reference |

| Garcinone B | C6 rat glioma | ~10 µM (30% inhibition) | [5] |

It is important to note that these values are for related compounds and should be used as a reference for the potential activity of this compound. Further studies are required to determine the specific IC50 values for this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture

The murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.

-

Cell Line: RAW264.7 (ATCC TIB-71)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells should be passaged when they reach 80-90% confluency.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Follow steps 1-3 of the NO Production Assay protocol.

-

Collect the cell culture supernatant.

-

Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., Cayman Chemical, R&D Systems).

-

Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.

-

A fixed amount of HRP-labeled PGE2 and a specific antibody are added.

-

After incubation and washing, a substrate solution is added, and the color development is measured at the appropriate wavelength.

-

The concentration of PGE2 in the sample is inversely proportional to the signal intensity.

-

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be determined using specific ELISA kits.

-

Procedure:

-

Follow steps 1-3 of the NO Production Assay protocol.

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's protocol for the assay.

-

Western Blot Analysis for NF-κB Pathway Proteins, iNOS, and COX-2

Western blotting is used to determine the protein expression levels of key inflammatory mediators.

-

Procedure:

-

Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for NF-κB pathway proteins, 24 hours for iNOS and COX-2).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound demonstrates significant promise as a natural anti-inflammatory agent. Its primary mechanism of action appears to be the targeted inhibition of the NF-κB signaling pathway, a central regulator of inflammation. While further research is necessary to establish specific quantitative efficacy data (IC50 values) for this compound, the information available for related xanthones suggests a potent anti-inflammatory profile. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations, enabling a more comprehensive understanding of this compound's therapeutic potential and paving the way for its potential development as a novel anti-inflammatory drug. The provided diagrams offer a clear visualization of the key signaling pathway and experimental workflows, serving as a valuable resource for researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. researchgate.net [researchgate.net]

- 5. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Garcinone C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone C is a xanthone derivative naturally found in plants such as Garcinia oblongifolia and Garcinia mangostana.[1][2][3][4] It has garnered significant interest in oncological research due to its potential cytotoxic effects on various cancer cell lines.[1][2][5] Studies have demonstrated that this compound can inhibit cell viability, arrest the cell cycle, and induce apoptosis in cancer cells, suggesting its potential as a novel therapeutic agent.[1][3][6][7] These application notes provide detailed protocols for the solubilization of this compound in DMSO and its application in cell culture-based assays.

Data Presentation: Solubility and Physicochemical Properties

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for in vitro studies.[2][8]

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₆O₇ | [2][4][9] |

| Molecular Weight | 414.45 g/mol | [2][4][9] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility in DMSO | ≥80 mg/mL[8]; 100 mg/mL (ultrasonication may be required)[2] | [2][8] |

| Recommended Stock Conc. | 20 mM | [1] |

| Storage of Solution | Store as aliquots in tightly sealed vials at -20°C for up to two weeks or -80°C for up to six months.[2][9] | [2][9] |

Note: Hygroscopic DMSO can significantly impact the solubility of this compound. It is recommended to use a new, unopened container of DMSO for stock solution preparation.[2]

Experimental Protocols

Preparation of this compound Stock Solution (20 mM in DMSO)

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 414.45 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes and sterile tips

Procedure:

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 8.29 mg of this compound (Calculation: 20 mmol/L * 1 mL * 414.45 g/mol = 8.289 mg).

-

Dissolving: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL for 8.29 mg).

-

Mixing: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

-

Sterilization: As compounds dissolved in DMSO do not typically require filter sterilization, ensure aseptic technique is followed throughout the preparation.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[2][9]

Figure 1. Workflow for preparing this compound stock solution.

Cell Viability (MTS) Assay

This protocol is adapted from a study on nasopharyngeal carcinoma (NPC) cells.[1]

Materials:

-

NPC cell lines (e.g., CNE1, CNE2, HK1, HONE1)[1]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% L-glutamine, and antibiotics)[1]

-

This compound stock solution (20 mM in DMSO)

-

96-well cell culture plates

-

MTS assay reagent (e.g., CellTiter 96 AQueous One Solution)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of this compound from the 20 mM stock solution in complete culture medium to achieve final concentrations ranging from 0 to 20 µM.[1] The final DMSO concentration in the medium should be kept constant across all wells (typically ≤ 0.1%).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plates for 24, 48, and 72 hours.[1]

-

MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.[1]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated) cells.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

6-well cell culture plates

-

4% Paraformaldehyde

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.[1]

-

Treatment: Treat the cells with low concentrations of this compound (e.g., 0.625 µM to 5 µM, depending on the cell line's sensitivity).[1] A vehicle control (DMSO) should be included.

-

Incubation and Maintenance: Incubate the plates for 10-14 days. Replace the medium with fresh medium containing this compound every 3-4 days.[1]

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with 4% paraformaldehyde for 20 minutes, and then stain with crystal violet.[1]

-

Analysis: Count the number of visible colonies in each well.

Mechanism of Action and Signaling Pathways

This compound has been shown to exert its antitumor effects through the modulation of several key signaling pathways. In nasopharyngeal carcinoma, it inhibits cell growth by targeting the ATR/Stat3/4E-BP1 pathway.[1][5][6] In gastric cancer, it has been found to suppress proliferation by regulating the Hedgehog signaling pathway.[3]

Figure 2. Simplified diagram of signaling pathways modulated by this compound.

Summary of this compound Effects on Cancer Cell Lines

| Cell Line(s) | Cancer Type | Observed Effects | Effective Concentration (IC₅₀) | Source(s) |

| CNE1, CNE2, HK1, HONE1 | Nasopharyngeal Carcinoma | Inhibition of cell viability, S-phase cell cycle arrest, induction of necrosis at high doses (10 µM).[1][6] | 8.99 - 13.24 µM after 72h.[1][7] | [1][6][7] |

| HT29 | Colon Cancer | Inhibition of colony formation, G0/G1 phase cell cycle arrest.[2] | 1-5 µg/mL showed significant effects.[2] | [2] |

| AGS, MKN74 | Gastric Cancer | Suppression of cell growth, G0/G1 arrest, and induction of apoptosis via Hedgehog signaling inhibition.[3] | Not explicitly stated. | [3] |

These notes provide a comprehensive guide for the use of this compound in cell culture. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental objectives.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:76996-27-5 | Chemsrc [chemsrc.com]

- 6. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. CAS 76996-27-5 | this compound [phytopurify.com]

Application Notes and Protocols: Preparation of Garcinone C Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Garcinone C, a natural xanthone with potential therapeutic applications. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound is a xanthone derivative isolated from plants of the Garcinia genus, such as Garcinia mangostana[1][][3]. It has been investigated for its anti-inflammatory and cytotoxic effects[4][5]. Accurate preparation of stock solutions is the first step in conducting reliable in vitro and in vivo studies.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₇ | [1][][3][6] |

| Molecular Weight | 414.45 g/mol | [1][][6] |

| Solubility in DMSO | ≥ 80 mg/mL | [7] |

| Recommended Purity | ≥ 95% | [1] |

| Appearance | Solid | [6] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials

-

This compound (purity ≥ 95%)

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Microcentrifuge tubes (1.5 mL or 2 mL), sterile, amber or wrapped in foil

-

Pipette and sterile filter tips (10 µL, 200 µL, 1000 µL)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Optional: Water bath or sonicator

Equipment

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.

Procedure

-

Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For a 10 mM stock solution, a common starting amount is 1 mg.

-

Calculation: To calculate the volume of DMSO needed, use the following formula: Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) Example for 1 mg of this compound to make a 10 mM solution: Volume (µL) = (0.001 g / (414.45 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 241.28 µL

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, yellowish solution should be observed. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

-

Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.

-